3-(Trimethylsilyl)phenol
Overview
Description
3-(Trimethylsilyl)phenol is a compound with the molecular formula C9H14OSi . It has a molecular weight of 166.3 . This compound is characterized by a trimethylsilyl group attached to a phenol group .
Synthesis Analysis
Trimethylsilyl groups, like the one in this compound, are often used in organic chemistry for their chemical inertness and large molecular volume . They are used to derivatize certain non-volatile compounds such as alcohols, phenols, or carboxylic acids . This is done by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Molecular Structure Analysis
The this compound molecule contains a total of 25 bonds. There are 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis
Trimethylsilyl groups, like the one in this compound, can be used as temporary protecting groups during chemical synthesis . They can also make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Scientific Research Applications
Catalytic Acylation of Alcohols and Phenols
Trimethylsilyl trifluoromethanesulfonate, closely related to 3-(Trimethylsilyl)phenol, is an excellent catalyst for acylating alcohols and phenols. This process is efficient and can be applied to various types of alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols, under conditions that are faster than standard methods (Procopiou et al., 1998).
Trimethylsilylation of Alcohols and Phenols
The trimethylsilylation of alcohols and phenols, which may involve compounds similar to this compound, is a critical step in many chemical processes. This procedure is simple and can be performed under mild conditions, contributing significantly to the field of organic synthesis and analytical chemistry. For example, a combination of hexamethyldisilazane and phenyltrimethylammonium tribromide has been found effective for this purpose (Ghorbani-Choghamarani & Cheraghi-Fathabad, 2010).
Analytical Applications in Environmental Studies
This compound derivatives are used in the analysis of phenols and chlorophenols in environmental water samples. The process involves solid-phase extraction and trimethylsilylation, which is crucial for the determination of these compounds in various environmental matrices. This method showcases the importance of this compound derivatives in environmental analytical chemistry (Kovács et al., 2011).
Synthesis and Characterization of Polymers
This compound plays a role in the synthesis of all-aromatic hyperbranched polyesters. These polymers, with phenol and acetate end groups, are synthesized using monomers that include this compound derivatives. The trimethylsilyl groups in these polymers are crucial for their functional properties and applications in materials science (Turner et al., 1993).
Chemoselective Protection and Deprotection in Organic Synthesis
In organic synthesis, the protection of hydroxyl groups as trimethylsilyl ethers, involving compounds like this compound, is a key step. This process is simple, efficient, and widely used for protecting alcohols and phenols during complex synthetic procedures. The method's simplicity and high yield make it a valuable tool for chemists (Bandgar & Kasture, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(Trimethylsilyl)phenol is the hydroxyl groups on certain non-volatile compounds such as alcohols, phenols, or carboxylic acids . The compound acts by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on these compounds .
Mode of Action
This compound: interacts with its targets by forming trimethylsiloxy groups on the molecule . This is achieved through a process known as trimethylsilylation . The trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
The biochemical pathway affected by This compound is the shikimic acid pathway . This pathway is responsible for the biosynthesis of phenolic compounds . The compound’s action can lead to the formation of complex phenolics .
Pharmacokinetics
The ADME properties of This compound It’s known that the compound has a molecular weight of 1663 , which may influence its absorption, distribution, metabolism, and excretion in the body. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of This compound It’s known that the compound’s action can lead to the formation of trimethylsiloxy groups on the molecule , which can make the compounds more volatile and amenable to analysis .
Biochemical Analysis
Biochemical Properties
It is known that trimethylsilyl groups, like the one in 3-(Trimethylsilyl)phenol, are often used in organic chemistry to protect functional groups during chemical synthesis . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Trimethylsilyl groups are known to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry . This suggests that this compound may interact with biomolecules in a similar way.
Properties
IUPAC Name |
3-trimethylsilylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSAAXNTJKNMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294496 | |
Record name | 3-(trimethylsilyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17881-95-7 | |
Record name | NSC96827 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(trimethylsilyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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